2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-((3-ME-2-thienyl)methylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazine with a substituted benzyl chloride under basic conditions.
Cyclization: The intermediate product is then cyclized with a piperazine derivative to form the piperazinyl ring.
Condensation: Finally, the compound is condensed with a thienyl aldehyde to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and thienyl groups.
Reduction: Reduced forms of the hydrazide and piperazine rings.
Substitution: Substituted derivatives at the benzyl and thienyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide
- 2-(4-(2-ME-Benzyl)-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide
Uniqueness
The presence of the 2-CL and 3-ME substituents in 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide may confer unique biological activities and chemical reactivity compared to its analogs. These substituents can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C19H23ClN4OS |
---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-15-6-11-26-18(15)12-21-22-19(25)14-24-9-7-23(8-10-24)13-16-4-2-3-5-17(16)20/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)/b21-12+ |
InChI-Schlüssel |
OGZWEFAXHSSRNG-CIAFOILYSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.